6,7-dimethyl 5-(3-methylphenyl)-2,2-dioxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
6,7-dimethyl 5-(3-methylphenyl)-2,2-dioxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-c][1,3]thiazole core
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physical properties of the compound, such as its solubility in various solvents , could potentially be influenced by environmental factors.
Preparation Methods
The synthesis of 6,7-dimethyl 5-(3-methylphenyl)-2,2-dioxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multiple steps. One common synthetic route includes the cyclocondensation of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
6,7-dimethyl 5-(3-methylphenyl)-2,2-dioxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the thiazole moiety.
Common reagents and conditions used in these reactions include acids, bases, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
6,7-dimethyl 5-(3-methylphenyl)-2,2-dioxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar compounds to 6,7-dimethyl 5-(3-methylphenyl)-2,2-dioxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate include other pyrrolo[1,2-c][1,3]thiazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
dimethyl 5-(3-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-10-5-4-6-11(7-10)15-14(17(20)24-3)13(16(19)23-2)12-8-25(21,22)9-18(12)15/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIFXSUXBPJZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=C3N2CS(=O)(=O)C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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